molecular formula C19H20F3N5 B4443886 5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4443886
M. Wt: 375.4 g/mol
InChI Key: HMKZQJLTEVTAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their potential therapeutic applications, particularly in oncology .

Mechanism of Action

Target of Action

The primary target of this compound is the GABAB receptor . This receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. The compound serves as a positive allosteric modulator of the GABAB receptor .

Mode of Action

As a positive allosteric modulator, this compound enhances the receptor’s response to its neurotransmitter, GABA . This means that when GABA binds to its receptor, the presence of the compound increases the receptor’s response, leading to an enhanced inhibitory effect on neuronal activity.

Biochemical Pathways

The compound’s action on the GABAB receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability, muscle tone, and the sleep-wake cycle. By enhancing the inhibitory effect of GABA, the compound can influence these processes.

Pharmacokinetics

The compound’ssolubility in water suggests that it may have good bioavailability.

Result of Action

The compound’s action on the GABAB receptor leads to an enhanced inhibitory effect on neuronal activity . This can result in a variety of effects at the molecular and cellular level, depending on the specific context in which the compound is used. For example, it could potentially be used to reduce overexcitation in certain neurological disorders.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that also bind to the GABAB receptor could potentially influence the compound’s efficacy.

Future Directions

The future research directions for pyrazolo[1,5-a]pyrimidines include the design and synthesis of new derivatives with potential anticancer activity . The aim is to develop novel CDK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . This interaction suggests that the compound may have significant effects on biochemical reactions involving cell cycle progression .

Cellular Effects

In terms of cellular effects, 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-methyl-7-(4-methyl-1-piperazinyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, its inhibitory effect on CDK2 suggests that it may bind to this enzyme and prevent it from carrying out its normal function, thereby altering the cell cycle .

Temporal Effects in Laboratory Settings

Its inhibitory effects on cell growth suggest that it may have long-term effects on cellular function

Metabolic Pathways

Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation

Preparation Methods

The synthesis of 5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common synthetic route includes the reaction of hydrazine hydrate with 2-(arylhydrazono)malononitrile and unsymmetrical β-diketones under solvent-free conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve scaling up this process with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Properties

IUPAC Name

5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5/c1-13-12-15(26-10-8-25(2)9-11-26)27-18(23-13)16(14-6-4-3-5-7-14)17(24-27)19(20,21)22/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKZQJLTEVTAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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